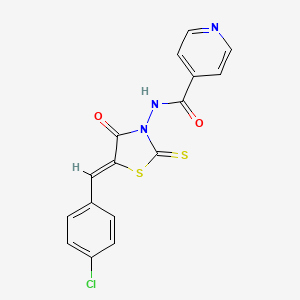

4-Pyridinecarboxamide, N-(5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-

Description

The compound 4-Pyridinecarboxamide, N-(5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- (referred to as the target compound) features a thiazolidinone core substituted with a 4-chlorophenylmethylene group and a 4-pyridinecarboxamide moiety. Key structural and physicochemical properties include:

Properties

IUPAC Name |

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O2S2/c17-12-3-1-10(2-4-12)9-13-15(22)20(16(23)24-13)19-14(21)11-5-7-18-8-6-11/h1-9H,(H,19,21)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBNTOTWUMZHDY-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, N-(5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone intermediate with 4-pyridinecarboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, N-(5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinones.

Scientific Research Applications

4-Pyridinecarboxamide, N-(5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-(5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(5-((4-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide

- Key difference : Replacement of the 4-chlorophenyl group with a 4-nitrophenyl substituent.

- Impact: The nitro group (-NO₂) is strongly electron-withdrawing, which may reduce electron density in the aromatic ring and alter binding interactions with biological targets. Higher molecular weight (409.004 [M+Na]+ vs. 387.021 [M+H]+ for the target compound) due to the nitro group . Commercial availability: Listed with three suppliers, though biological activity data remain unreported .

N-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

- Key difference : Substitution of chlorine with fluorine and a shift in the pyridinecarboxamide position (3-carboxamide vs. 4-carboxamide).

- Impact: Fluorine’s electronegativity may enhance dipole interactions without significantly increasing steric bulk.

Modifications to the Thiazolidinone Core

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

- Key difference : Replacement of the thioxo (C=S) group at position 2 with an oxo (C=O) group and addition of a methyl group at position 3.

- Impact: Loss of the thioxo group reduces sulfur-mediated interactions (e.g., van der Waals forces).

trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide

- Key difference : Replacement of the pyridinecarboxamide with a cyclohexylcarboxamide and a trans-configuration methyl group.

- Impact: The cyclohexyl group enhances hydrophobicity, which may improve blood-brain barrier penetration.

Complex Substituents

N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide

Structural and Functional Data Table

Biological Activity

4-Pyridinecarboxamide, N-(5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-, commonly referred to as a thiazolidinone derivative, has garnered attention for its potential biological activities. This compound, identified by the CAS number 68710-99-6, features a complex structure that suggests significant pharmacological properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure

- Molecular Formula : C16H10ClN3O2S2

- Molecular Weight : 375.85 g/mol

- Melting Point : Not specified

- Boiling Point : Not specified

- Solubility : Information on water solubility is not provided.

Structure Representation

The compound's structure can be depicted as follows:

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit notable antimicrobial properties. A study evaluating various thiazolidinones, including derivatives of 4-pyridinecarboxamide, demonstrated significant antibacterial activity against a range of pathogens. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound was tested against various cancer cell lines, including:

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while maintaining a relatively low toxicity profile in normal cell lines.

The proposed mechanism of action for thiazolidinone derivatives involves the inhibition of key enzymatic pathways within microbial and cancer cells. Specifically, these compounds may interfere with:

- DNA synthesis

- Protein synthesis

- Cell wall synthesis

Further studies are needed to elucidate the specific molecular targets of 4-pyridinecarboxamide.

Case Study 1: Antiviral Activity

A study investigated the antiviral potential of various thiazolidinone derivatives against the vaccinia virus. The results showed that certain derivatives exhibited significant antiviral activity, suggesting potential applications in treating viral infections.

Case Study 2: In Vivo Efficacy

In vivo studies involving murine models have demonstrated that administration of 4-pyridinecarboxamide led to reduced tumor growth in xenograft models. The treatment group showed a marked decrease in tumor size compared to controls, indicating its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.